(5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
(5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
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Biological Activity
The compound (5-chlorothiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , identified by its CAS number 2034533-94-1 , is a complex organic molecule with potential applications in medicinal chemistry. Its structure combines various heterocyclic components, which are often associated with significant biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16ClN3OS with a molecular weight of 357.9 g/mol . The presence of a chlorothiophene ring, a pyrazole moiety, and a dihydroisoquinoline structure contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆ClN₃OS |
Molecular Weight | 357.9 g/mol |
CAS Number | 2034533-94-1 |
The biological activity of this compound primarily stems from its interactions with various molecular targets:
- Enzyme Inhibition : The pyrazole ring may act as a ligand for enzymes, potentially inhibiting their activity, which can lead to altered metabolic pathways.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, influencing their function and potentially affecting neurological pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- A study on thiosemicarbazones demonstrated cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations, suggesting that compounds with similar structural features may exhibit potent antitumor activities .
Neuroprotective Effects
Research has indicated that derivatives of pyrazole compounds can serve as neuroprotective agents. These compounds have shown promise in modulating glutamate receptors, which are critical in neurodegenerative diseases . The modulation of these receptors can help in managing conditions like Alzheimer's disease and other cognitive disorders.
Antimicrobial Properties
Compounds containing thiophene and pyrazole rings have been noted for their antimicrobial activities. For example, studies have reported that such compounds exhibit significant inhibition against various bacterial strains . This opens avenues for exploring this compound as a potential antimicrobial agent.
Research Findings
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-21-9-13(8-20-21)15-11-22(10-12-4-2-3-5-14(12)15)18(23)16-6-7-17(19)24-16/h2-9,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVADEJLCRMUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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